4-[5-(3-Methoxy-benzylsulfanyl)-4-methyl-4H-[1,2,4]triazol-3-yl]-pyridine
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Overview
Description
4-[5-(3-Methoxy-benzylsulfanyl)-4-methyl-4H-[1,2,4]triazol-3-yl]-pyridine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a pyridine ring, and a methoxy-benzylsulfanyl group
Preparation Methods
The synthesis of 4-[5-(3-Methoxy-benzylsulfanyl)-4-methyl-4H-[1,2,4]triazol-3-yl]-pyridine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This step involves the cyclization of appropriate precursors under reflux conditions in ethanol for 24-36 hours.
Introduction of the methoxy-benzylsulfanyl group: This is achieved by treating the intermediate compound with the appropriate aldehydes in ethanol.
Final assembly: The final compound is obtained by coupling the triazole intermediate with a pyridine derivative under suitable reaction conditions.
Chemical Reactions Analysis
4-[5-(3-Methoxy-benzylsulfanyl)-4-methyl-4H-[1,2,4]triazol-3-yl]-pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-[5-(3-Methoxy-benzylsulfanyl)-4-methyl-4H-[1,2,4]triazol-3-yl]-pyridine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties, showing inhibitory activities against certain cancer cell lines.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: It is used as a probe in biological studies to understand the interactions of triazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of 4-[5-(3-Methoxy-benzylsulfanyl)-4-methyl-4H-[1,2,4]triazol-3-yl]-pyridine involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxy-benzylsulfanyl group may enhance the compound’s binding affinity to its targets, leading to more effective inhibition .
Comparison with Similar Compounds
4-[5-(3-Methoxy-benzylsulfanyl)-4-methyl-4H-[1,2,4]triazol-3-yl]-pyridine can be compared with other triazole derivatives such as:
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound has a similar triazole ring but differs in the substituents attached to the ring.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds also contain a triazole ring and have been studied for their anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.
Properties
CAS No. |
578751-28-7 |
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Molecular Formula |
C16H16N4OS |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-[5-[(3-methoxyphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C16H16N4OS/c1-20-15(13-6-8-17-9-7-13)18-19-16(20)22-11-12-4-3-5-14(10-12)21-2/h3-10H,11H2,1-2H3 |
InChI Key |
SQBQDPAKZGDYPF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=CC=C2)OC)C3=CC=NC=C3 |
solubility |
36.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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